molecular formula C20H17FN2O B15212294 7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-10-3

7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B15212294
CAS No.: 918646-10-3
M. Wt: 320.4 g/mol
InChI Key: BTPPJZSCNVRTAT-UHFFFAOYSA-N
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Description

7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound featuring a unique biquinoline structure

Preparation Methods

The synthesis of 7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multiple steps. One common synthetic route includes the reaction of 4,4-dimethyl-2-cyclohexen-1-one with appropriate fluorinated reagents under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired biquinoline structure .

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:

Scientific Research Applications

7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

  • 7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-quinolin-2-one
  • 4,4-Dimethyl-3,4-dihydro-2H-quinolin-2-one
  • 7-Fluoro-3,4-dihydro-2H-quinolin-2-one

Biological Activity

7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS No. 306979-89-5) is a synthetic compound belonging to the biquinoline family. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H17FN2OC_{20}H_{17}FN_2O. Its structure features a fluorinated biquinoline backbone which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various biquinoline derivatives, including this compound. The compound was tested against several pathogenic strains with promising results:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Methicillin-resistant S. aureus0.5 μg/mL
Escherichia coli1.0 μg/mL

These findings suggest that the compound exhibits significant antibacterial activity comparable to established antibiotics such as gatifloxacin .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Studies indicate that this compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Cell Line IC50 Value (μM) Mechanism of Action
HepG2 (liver cancer)41.6Induction of apoptosis
MCF-7 (breast cancer)30.25Cell cycle arrest
A549 (lung cancer)25.00Apoptosis and necrosis

The IC50 values reflect moderate cytotoxicity against these cancer cell lines, indicating the potential for further development as an anticancer agent .

Study on Antimicrobial Efficacy

In a comprehensive study published in a peer-reviewed journal, researchers synthesized various biquinoline derivatives and assessed their antimicrobial efficacy. The study found that compounds similar to this compound exhibited not only antibacterial but also antifungal activities against common pathogens, supporting their use in therapeutic applications .

Investigation of Anticancer Properties

Another investigation focused on the anticancer properties of biquinoline derivatives revealed that this compound showed significant cytotoxic effects on multiple cancer cell lines. The study utilized the MTT assay to determine cell viability post-treatment and identified apoptosis as a key mechanism through which the compound exerts its effects .

Properties

CAS No.

918646-10-3

Molecular Formula

C20H17FN2O

Molecular Weight

320.4 g/mol

IUPAC Name

7-fluoro-4,4-dimethyl-1-quinolin-3-yl-3H-quinolin-2-one

InChI

InChI=1S/C20H17FN2O/c1-20(2)11-19(24)23(18-10-14(21)7-8-16(18)20)15-9-13-5-3-4-6-17(13)22-12-15/h3-10,12H,11H2,1-2H3

InChI Key

BTPPJZSCNVRTAT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C2=C1C=CC(=C2)F)C3=CC4=CC=CC=C4N=C3)C

Origin of Product

United States

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